molecular formula C8H16Cl2N2O B6285090 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride CAS No. 1263277-05-9

2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B6285090
CAS No.: 1263277-05-9
M. Wt: 227.13 g/mol
InChI Key: NGWMMRBNCAFMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro group, an acetamide moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 1-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product in its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide moiety can be hydrolyzed to produce corresponding amines and acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amines and acids.

Scientific Research Applications

2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride
  • 2-chloro-N-(1-propylpiperidin-4-yl)acetamide hydrochloride
  • 2-chloro-N-(1-butylpiperidin-4-yl)acetamide hydrochloride

Uniqueness

2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride involves the reaction of 1-methylpiperidine with chloroacetyl chloride followed by reaction with ammonium hydroxide to form the desired product.", "Starting Materials": [ "1-methylpiperidine", "chloroacetyl chloride", "ammonium hydroxide", "hydrochloric acid", "diethyl ether", "sodium bicarbonate" ], "Reaction": [ "1. To a solution of 1-methylpiperidine (1.0 equiv) in diethyl ether, add chloroacetyl chloride (1.1 equiv) dropwise with stirring at 0°C.", "2. After the addition is complete, stir the reaction mixture at 0°C for 1 hour.", "3. Add ammonium hydroxide (2.0 equiv) dropwise to the reaction mixture at 0°C.", "4. Stir the reaction mixture at 0°C for 1 hour.", "5. Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "6. Extract the product with diethyl ether.", "7. Wash the organic layer with saturated sodium bicarbonate solution.", "8. Dry the organic layer over anhydrous sodium sulfate.", "9. Concentrate the organic layer under reduced pressure to obtain the crude product.", "10. Dissolve the crude product in hydrochloric acid and recrystallize to obtain the pure product as a hydrochloride salt." ] }

CAS No.

1263277-05-9

Molecular Formula

C8H16Cl2N2O

Molecular Weight

227.13 g/mol

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H15ClN2O.ClH/c1-11-4-2-7(3-5-11)10-8(12)6-9;/h7H,2-6H2,1H3,(H,10,12);1H

InChI Key

NGWMMRBNCAFMFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)CCl.Cl

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.